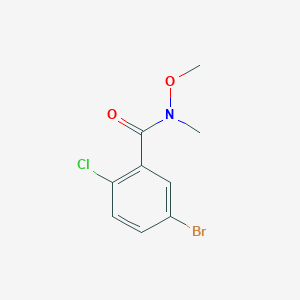

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXHGIZYRNNOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697413 | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842136-59-8 | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842136-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No. 842136-59-8): A Pivotal Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate identified by CAS number 842136-59-8.[1] As a specialized Weinreb amide, this compound offers exceptional utility in organic synthesis, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). Its structure allows for the controlled and high-yield formation of ketones upon reaction with organometallic reagents, a critical transformation in drug development. This document will elucidate its physicochemical properties, detail a robust synthetic pathway with mechanistic insights, explore its primary applications in drug discovery, and provide essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a comprehensive understanding of this versatile building block.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound whose value lies in its unique combination of functional groups. The presence of bromo and chloro substituents offers multiple handles for subsequent cross-coupling reactions, while the N-methoxy-N-methylamide, or Weinreb amide, moiety provides a stable yet reactive site for carbon-carbon bond formation.

The Weinreb amide functionality is central to its strategic importance. Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate. This intermediate resists over-addition, which would otherwise lead to the formation of tertiary alcohols as by-products.[2] Instead, it remains stable until acidic workup, at which point it cleanly hydrolyzes to yield the desired ketone. This high degree of control and predictability makes it an invaluable tool in multi-step syntheses where yield and purity are paramount.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for its effective use in experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source(s) |

| CAS Number | 842136-59-8 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| Appearance | Expected to be a yellow to white solid | [3] |

| Storage | 2-8°C, Refrigerator | [1] |

Predicted Spectroscopic Signatures

While specific experimental spectra should be acquired for lot validation, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the N-methoxy protons (singlet, ~3.5 ppm), and the N-methyl protons (singlet, ~3.3 ppm). The aromatic region would show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Carbon signals would confirm the presence of the carbonyl group (~165-170 ppm), aromatic carbons (with shifts influenced by the halogen substituents), and the two distinct methoxy and methyl carbons.

-

FT-IR: A strong carbonyl (C=O) stretching band would be prominent around 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

Synthesis and Mechanistic Framework

The synthesis of this compound is a logical, multi-step process that leverages fundamental organic reactions. The pathway typically begins with a readily available precursor, 5-bromo-2-chlorobenzoic acid.

Synthetic Workflow Overview

The overall transformation involves the conversion of a carboxylic acid into its corresponding Weinreb amide. This is most efficiently achieved by first activating the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride.

Caption: Synthetic workflow from the carboxylic acid precursor.

Step-by-Step Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for Weinreb amide synthesis.

Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride

-

To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Causality Note: These reagents convert the less reactive carboxylic acid into a highly electrophilic acid chloride, which is necessary for the subsequent amidation. DMF catalyzes this conversion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0°C and add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (2.2 eq), dropwise. This neutralizes the hydrochloride salt to liberate the free amine.

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirred amine suspension at 0°C. Causality Note: Maintaining a low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the acid chloride.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

The Weinreb Amide Mechanistic Advantage

The reliability of the Weinreb amide stems from its ability to form a stable chelated intermediate upon nucleophilic attack. This prevents the common problem of over-addition seen with other acylating agents.

Caption: The stabilizing effect of the Weinreb amide intermediate.

Applications in Drug Discovery and Development

The primary application of this compound is as a strategic intermediate in the synthesis of APIs. Its utility has been demonstrated in the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Role as a Precursor to Dapagliflozin and Related SGLT2 Inhibitors

The synthesis of C-aryl glycoside SGLT2 inhibitors often requires the construction of a diarylmethane core. This compound serves as a precursor to one of the key aromatic fragments. Patents related to the synthesis of Dapagliflozin and other SGLT2 inhibitors describe pathways that utilize intermediates derived from related benzoyl chlorides or benzoic acids.[4][5] The general workflow involves using the Weinreb amide to introduce a second aromatic ring via a ketone intermediate, which is then further elaborated.

Caption: General workflow for API synthesis using the title compound.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines based on related structures can be followed.[6][7][8]

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at refrigerator temperatures (2-8°C) to ensure long-term stability.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 842136-59-8) is more than just a chemical compound; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides chemists with a reliable method for ketone synthesis, avoiding the over-addition pitfalls common to other reagents. This feature, combined with its halogenated aromatic core, makes it a highly valuable intermediate in the resource-intensive field of drug discovery, particularly in the synthesis of next-generation therapeutics like SGLT2 inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any research and development professional aiming to leverage its full potential.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Hefei Angvo Chemical Co., Ltd. (n.d.). 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (2014). Synthesis method of 5-bromo-2-chloro benzoic acid.

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. FCKeditor - Resources Browser [mma.org.mo]

- 4. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Application

Introduction

This compound is a substituted benzamide that serves as a highly valuable intermediate in modern organic synthesis. Its utility is primarily derived from its classification as a Weinreb-Nahm amide, a functional group renowned for its capacity to react with organometallic reagents to produce ketones cleanly and in high yields.[1][2] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide's tetrahedral intermediate is stabilized by chelation to the N-methoxy group, preventing the common issue of over-addition that leads to tertiary alcohol byproducts.[2] This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and insights into its application and analytical characterization, tailored for professionals in chemical research and drug development.

Core Molecular Profile

The fundamental properties of this compound are crucial for its use in quantitative and structural synthetic applications. These key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Weight | 278.53 g/mol | [3] |

| Molecular Formula | C₉H₉BrClNO₂ | [3] |

| CAS Number | 842136-59-8 | [3] |

| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)Br)Cl)OC | |

| Appearance | Typically a white to off-white or yellow solid | |

| Class | Weinreb-Nahm Amide | [1] |

The Weinreb Amide: A Cornerstone of Controlled Ketone Synthesis

The strategic importance of this compound lies in its identity as a Weinreb amide. This functionality provides a reliable method for the synthesis of ketones, a critical transformation in the construction of complex molecular architectures found in pharmaceuticals and fine chemicals.[1][2]

Mechanism and Advantage:

The primary advantage of the Weinreb amide is its ability to halt the reaction with organometallic reagents (e.g., Grignard or organolithium reagents) at the ketone stage.[2] The process proceeds via a stable, five-membered ring chelated intermediate formed by the lithium or magnesium metal center coordinating with both the carbonyl oxygen and the methoxy oxygen. This intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup. Upon workup, the ketone is liberated, and because the organometallic reagent has been quenched, it is not susceptible to a second nucleophilic attack. This prevents the formation of the corresponding tertiary alcohol, a common and often unavoidable byproduct when using other acylating agents like esters or acid chlorides.[1][2]

This level of control is indispensable in multi-step syntheses where preserving the ketone moiety is essential for subsequent transformations. The substituted aromatic ring of this compound offers further synthetic handles (bromo and chloro groups) for cross-coupling reactions or other modifications, making it a versatile building block.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The procedure involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the starting carboxylic acid to the final Weinreb amide product.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes a common and reliable method for preparing the title compound.

Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride

-

Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq). Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Activation: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Expert Insight: While oxalyl chloride is also effective, thionyl chloride is often chosen for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.

-

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride, an oil or low-melting solid, is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Reagents & Setup: In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the solution to liberate the free amine.

-

Expert Insight: Using a slight excess of base is crucial to neutralize both the hydrochloride salt and the HCl generated during the amidation reaction.

-

-

Amidation: Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Workup & Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Applications in Research and Development

As a bifunctional synthetic intermediate, this compound is a valuable precursor in drug discovery programs.[4]

-

Ketone Synthesis: Its primary application is reacting with various organometallic reagents to install different side chains, forming complex ketones that are precursors to pharmacologically active molecules.

-

Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring can be selectively functionalized. The bromine atom is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups at the 5-position while leaving the 2-chloro substituent intact for subsequent modifications.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[5][6][7] These validation techniques are fundamental to the trustworthiness of any synthetic protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the N-methoxy protons (singlet, ~3.5-3.8 ppm), and the N-methyl protons (singlet, ~3.2-3.4 ppm). The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl carbon signal (~165-170 ppm) and signals for the methoxy and methyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (278.53 g/mol ). Critically, the isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive structural confirmation.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption band for the amide group, typically in the range of 1630-1680 cm⁻¹.

By employing these analytical methods, researchers can confidently verify the successful synthesis and purity of this compound, ensuring its suitability for subsequent high-stakes applications in drug development and materials science.

References

-

ResearchGate. (2015, June). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available from: [Link]

-

GOV.UK. (2022, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Available from: [Link]

-

Autechaux. (n.d.). 455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Available from: [Link]

-

Fricano, A. M., et al. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]

-

Pharmaffiliates. (n.d.). This compound. CAS No: 842136-59-8. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

-

Supporting Information. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Available from: [Link]

-

Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]

-

ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available from: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available from: [Link]

-

Martinelli, J. R., et al. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. Available from: [Link]

-

Kavanagh, P. V., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Forensic Sciences, 57(5), 1293-9. Available from: [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide?. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylbenzamide. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]

-

ResearchGate. (2012, March). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a halogenated aromatic compound featuring a Weinreb amide functional group. We will delve into its structural characteristics, physicochemical properties, and detailed spectroscopic signature. A robust, field-proven protocol for its synthesis from 5-bromo-2-chlorobenzoic acid is presented, with a focus on the causal relationships behind procedural choices. The core of this guide explores the compound's primary utility as a versatile and highly controlled acylating agent in modern organic synthesis. The mechanistic basis for the stability and unique reactivity of the Weinreb amide moiety is examined, highlighting its crucial role in the high-yield synthesis of ketones and aldehydes, which are pivotal intermediates in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures.

Physicochemical and Structural Properties

This compound is a polysubstituted benzene derivative whose synthetic value is largely defined by its Weinreb amide functional group. The strategic placement of chloro and bromo substituents offers additional vectors for molecular elaboration through cross-coupling chemistries.

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 842136-59-8 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| Appearance | Expected to be a yellow to white solid | [2] |

| Synonyms | Benzamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | [1] |

The Weinreb Amide Functional Group: A Mechanistic Overview

The cornerstone of the title compound's utility is the N-methoxy-N-methylamide moiety, commonly known as the Weinreb amide. First reported in 1981, this functional group revolutionized the synthesis of carbonyl compounds from carboxylic acid derivatives.[3][4] Its unique reactivity profile stems from its ability to react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) and halt the reaction at the ketone stage, effectively preventing the common and often problematic over-addition that yields tertiary alcohols.[5][6][7]

The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The methoxy group's oxygen atom coordinates to the metal cation (Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[4] This mechanistic advantage ensures that the newly formed ketone is not exposed to any unreacted organometallic reagent in the reaction mixture, thus preventing the secondary reaction that leads to alcohol formation.

Synthesis Protocol

The most direct and reliable synthesis of this compound proceeds from the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[8][9] The process is typically a two-step, one-pot procedure involving activation of the carboxylic acid followed by amidation.

Experimental Workflow: Synthesis of this compound

Detailed Step-by-Step Methodology

Materials:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (2.5 eq)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-chlorobenzoic acid (1.0 eq).

-

Acid Chloride Formation: Anhydrous DCM is added to the flask, followed by a catalytic amount of DMF (1-2 drops). The resulting suspension is cooled to 0°C in an ice bath. Oxalyl chloride (1.5 eq) is added dropwise via the dropping funnel over 15 minutes.

-

Causality Note: Oxalyl chloride is a superior activating agent as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying the subsequent workup. DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.

-

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride are then removed under reduced pressure.

-

Amidation: The crude acid chloride is re-dissolved in fresh anhydrous DCM and cooled to 0°C. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 eq) is suspended in anhydrous DCM and treated with anhydrous pyridine (2.5 eq). This mixture is stirred for 10 minutes and then added slowly to the cold acid chloride solution.

-

Causality Note: A suitable base (e.g., pyridine) is required to neutralize the HCl salt of the hydroxylamine, liberating the free nucleophile, and to scavenge the HCl generated during the amidation reaction.[10] Two equivalents of base are stoichiometrically required.

-

-

Reaction and Workup: The reaction is stirred at room temperature overnight. The mixture is then washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on analyses of structurally similar compounds.[11]

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons (Ar-H) | 3 distinct signals in the δ 7.2-7.8 ppm range. |

| O-Methyl Protons (-OCH₃) | A singlet around δ 3.3-3.6 ppm. May be broad at room temp. | |

| N-Methyl Protons (-NCH₃) | A singlet around δ 3.1-3.4 ppm. May be broad at room temp. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 165-170 ppm range. |

| Aromatic Carbons (Ar-C) | 6 signals in the δ 115-140 ppm range. | |

| O-Methyl Carbon (-OCH₃) | Signal around δ 60-62 ppm. | |

| N-Methyl Carbon (-NCH₃) | Signal around δ 32-35 ppm. | |

| IR Spectroscopy | Amide C=O Stretch | Strong absorption band at approximately 1640-1660 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | A complex isotopic cluster centered around m/z 277/279/281 due to the presence of both Br and Cl isotopes. |

Expert Insight: Rotational Isomers (Rotamers) A noteworthy feature in the ¹H NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides is the phenomenon of restricted rotation around the amide C-N bond. This restricted rotation can lead to the existence of two distinct rotamers at room temperature, causing the signals for the -OCH₃ and -NCH₃ protons to appear as broad humps or even as two separate singlets. Upon heating the sample (e.g., to 50-75°C), the rate of rotation increases, causing these signals to coalesce into sharp, single peaks. This temperature-dependent behavior is a hallmark characteristic that can be used to confirm the structure.

Applications in Organic Synthesis

The primary value of this compound is as a stable, crystalline intermediate that serves as a precursor to a variety of other functional groups with a high degree of control.

-

Ketone Synthesis: This is the most prominent application. Treatment with a wide range of Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by aqueous workup cleanly affords the corresponding ketone, Ar-C(=O)-R, in high yield.[3][12]

-

Aldehyde Synthesis: The Weinreb amide can be carefully reduced to the corresponding aldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) at low temperatures.[3][12]

-

Aryl-Aryl Bond Formation: The presence of the aryl bromide allows this compound to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the synthesis of complex biaryl structures while preserving the valuable Weinreb amide functionality for subsequent transformations.

The parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, is a known starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, underscoring the pharmaceutical relevance of this structural motif.[9]

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]

-

Handling: Avoid creating dust. Prevent contact with skin and eyes.[13][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][13]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.[15]

Conclusion

This compound is more than a simple chemical structure; it is a precisely engineered synthetic tool. Its identity as a Weinreb amide provides a reliable and high-yield pathway for the synthesis of ketones and aldehydes, avoiding the common pitfalls of over-addition associated with more reactive acylating agents. The presence of two distinct halogen atoms on the aromatic ring further enhances its utility as a versatile building block for creating complex molecules, particularly in the field of pharmaceutical development. A thorough understanding of its structure, reactivity, and spectroscopic properties, as outlined in this guide, empowers researchers to effectively integrate this valuable intermediate into their synthetic strategies.

References

-

Pharmaffiliates. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. [Link]

-

Supporting Information for a relevant study. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

Hefei With Full Care Chemical Co., Ltd. 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. [Link]

-

Organic Syntheses. Procedure for Weinreb Amide Synthesis and Reaction. [Link]

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

-

ResearchGate. Scope of the method with N-methyl-N-methoxyamides. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

-

Beilstein Journals. Supplementary Information on Bromo-substituted phenols. [Link]

-

Royal Society of Chemistry. Supplementary Information on Weinreb Amide Synthesis. [Link]

- Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. FCKeditor - Resources Browser [mma.org.mo]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Weinreb Amides [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]

- 8. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemi.com [echemi.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "know your molecule" has never been more pertinent. The journey from a promising lead compound to a viable clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies a deep understanding of a molecule's physicochemical properties. These intrinsic attributes—solubility, lipophilicity, melting point, and pKa, among others—are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the bedrock upon which successful formulation, dosing, and ultimately, therapeutic efficacy are built.

This guide focuses on this compound, a compound of interest as a potential intermediate in organic synthesis and medicinal chemistry. As a Weinreb amide, it serves as a versatile precursor for the synthesis of ketones, a common motif in pharmacologically active molecules. The strategic placement of bromo and chloro substituents on the phenyl ring offers avenues for further chemical modification, making it a valuable scaffold in the synthesis of targeted therapeutics. Given its potential, a thorough understanding of its physicochemical properties is paramount for its effective utilization.

This document eschews a conventional data sheet format. Instead, it is structured as a practical guide for the senior application scientist. We will not only present the known properties of this compound but also delve into the causality behind the experimental choices for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. By grounding our discussion in authoritative references and established methodologies, we aim to provide a trustworthy and comprehensive resource for the scientific community.

I. Molecular Identity and Structural Attributes

Before delving into its macroscopic properties, it is essential to establish the molecular identity of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 842136-59-8 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1][2] |

| Molecular Weight | 278.53 g/mol | [1][2] |

| Chemical Structure |  | N/A |

II. Synthesis and Purification: A Prerequisite for Accurate Characterization

The fidelity of any physicochemical measurement is contingent upon the purity of the sample. The synthesis of this compound is typically achieved through the reaction of 5-bromo-2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a variation of the well-established Weinreb amide synthesis.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride, 5-bromo-2-chlorobenzoyl chloride.[3]

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent.

-

Coupling Reaction: Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride to the N,O-dimethylhydroxylamine hydrochloride solution at a controlled temperature (typically 0 °C to room temperature).

-

Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

-

Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Caption: Workflow for thermodynamic solubility determination.

C. Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

V. Relevance in Drug Development: The Rule of Five and Beyond

The physicochemical properties of a molecule are not just academic curiosities; they are critical predictors of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability. [8][9][10][11][12]

| Lipinski's Rule of Five Parameter | Guideline |

|---|---|

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

For this compound:

-

Molecular Weight: 278.53 g/mol (complies)

-

Hydrogen Bond Donors: 0 (complies)

-

Hydrogen Bond Acceptors: 3 (the two oxygen atoms and the nitrogen atom) (complies)

-

LogP: While not experimentally determined here, a calculated LogP would be necessary to fully assess compliance.

A compound that adheres to these rules is more likely to have favorable absorption and permeation properties. However, it is important to note that these are guidelines, and many successful drugs fall outside of these parameters. [11]

VI. Data Summary and Interpretation

The following table provides a template for summarizing the experimentally determined physicochemical properties of this compound.

| Property | Method | Conditions | Result |

| Melting Point | Capillary Method | 1 °C/min ramp rate | |

| Solubility (Water) | Thermodynamic | 25 °C | |

| Solubility (PBS, pH 7.4) | Thermodynamic | 37 °C | |

| Solubility (DMSO) | Thermodynamic | 25 °C | |

| Solubility (Ethanol) | Thermodynamic | 25 °C | |

| LogP | Shake-Flask | 25 °C |

VII. Conclusion

The comprehensive physicochemical characterization of this compound is a critical step in unlocking its full potential as a synthetic intermediate in drug discovery. By employing the robust and validated methodologies outlined in this guide, researchers can generate high-quality data that will inform downstream applications, from reaction optimization to the design of novel therapeutic agents. The principles and protocols detailed herein are not only applicable to the title compound but also serve as a foundational framework for the characterization of any new chemical entity, underscoring the enduring importance of physicochemical science in the advancement of medicine.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. [Link].

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. [Link].

-

Pharmaffiliates. This compound. CAS No: 842136-59-8. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride. [Link].

-

Experiment (1) Determination of Melting Points. (2021-09-19). [Link].

-

Experiment 1 Determination of Solubility Class. [Link].

-

Broad Institute. What is Mass Spectrometry? [Link].

-

Dickie, A. (2025-02-06). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link].

-

Wikipedia. Lipinski's rule of five. [Link].

-

Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure. [Link].

-

MtoZ Biolabs. Mass Spectrometry Molecular Weight. [Link].

-

Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Angewandte Chemie International Edition. [Link].

-

Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. [Link].

-

Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra. JRC132976. [Link].

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link].

-

BiotechPack. Common molecular weight detection methods used in the biopharmaceutical field. [Link].

-

Melting point determination. [Link].

-

Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–885. [Link].

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link].

-

Conduct Science. (2019-06-26). High performance liquid chromatography (HPLC) Protocol. [Link].

-

Tenjarla, S. N., & Addo, R. T. (2024-11-22). Mass Spectrometer. In StatPearls. StatPearls Publishing. [Link].

-

ICCVAM. (2003-09-24). Test Method Protocol for Solubility Determination. [Link].

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. (2025-08-06). [Link].

-

Clarion University. Determination of Melting Point. [Link].

-

Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link].

-

Chromatography Forum. (2012-11-09). How to design a purity test using HPLC. [Link].

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link].

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. (2019-02-14). [Link].

-

PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link].

-

ChemHelp ASAP. (2024-01-27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link].

-

Fricano, A. M., et al. (2022-03-02). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link].

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link].

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. .

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. FCKeditor - Resources Browser [mma.org.mo]

- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. conductscience.com [conductscience.com]

- 7. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. youtube.com [youtube.com]

- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

Introduction: Understanding the Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Organic Solvents

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its developability. For a compound like this compound, a specialized Weinreb amide with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its solubility profile in various organic solvents is paramount.[1] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip you with the foundational knowledge and experimental protocols to ascertain these critical parameters.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Molecular Structure:

The structure reveals several key features that will dictate its solubility:

-

Aromatic Ring: The substituted benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents.

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polarity, potentially influencing interactions with various solvents.

-

Weinreb Amide Moiety (-C(=O)N(OCH₃)CH₃): This functional group is a key determinant of the molecule's solubility. The carbonyl group (C=O) can act as a hydrogen bond acceptor. The N-methoxy-N-methyl substitution prevents this amide from acting as a hydrogen bond donor, which will influence its solubility compared to primary or secondary amides.[4] Weinreb amides are known for their utility in organic synthesis, serving as stable intermediates for the preparation of ketones and aldehydes.[5][6][7]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. Examples include water, methanol, and ethanol. Given the presence of polar C-Cl, C-Br, and C=O bonds, this compound is expected to have some solubility in polar organic solvents.

-

Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. Examples include hexane and toluene. The non-polar aromatic ring of the compound suggests some affinity for these types of solvents.

-

Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are polar but do not have hydrogen atoms bonded to electronegative atoms, so they cannot act as hydrogen bond donors.[10][11] These are often excellent solvents for compounds with polar functional groups.

Based on the structure of this compound, it is anticipated to exhibit favorable solubility in a range of polar aprotic and moderately polar protic organic solvents.

Illustrative Solubility Data of a Related Compound: Benzamide

To provide context, the following table presents the solubility of benzamide, the parent compound without the bromo, chloro, and N-alkoxy-N-alkyl substitutions, in various organic solvents. It is crucial to note that the solubility of this compound will differ due to the influence of its substituents. The larger and more functionalized structure of the target compound is expected to have a distinct solubility profile.[1]

| Solvent | Solubility of Benzamide (mole fraction at 298.15 K) | Solvent Type |

| Methanol | > Acetone | Polar Protic |

| Acetone | > Ethanol | Polar Aprotic |

| Ethanol | > 1-Propanol | Polar Protic |

| 1-Propanol | > 1-Butanol | Polar Protic |

| 1-Butanol | > Isopropanol | Polar Protic |

| Isopropanol | > Isobutanol | Polar Protic |

| Isobutanol | > Methyl Acetate | Polar Protic |

| Methyl Acetate | > Ethyl Acetate | Polar Aprotic |

| Ethyl Acetate | > Butyl Acetate | Polar Aprotic |

| Butyl Acetate | > Acetonitrile | Polar Aprotic |

| Acetonitrile | > Water | Polar Aprotic |

Data adapted from studies on benzamide solubility.[10][11]

This data for benzamide demonstrates a trend of higher solubility in more polar organic solvents, with methanol being a particularly effective solvent.[8][10][11]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[1]

The Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. A portion of the undissolved solid should be visible at the bottom.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation to pellet the solid, followed by careful withdrawal of the supernatant.[1] Alternatively, the solution can be filtered through a syringe filter.[12][13][14]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC).

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[15][16][17][18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16][17][18][19]

-

Handling: Avoid contact with skin and eyes.[16][17][19] Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15][16][17][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15][16][17]

It is imperative to consult the specific SDS for the compound once obtained from the supplier for detailed safety information.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely available, the principles of "like dissolves like," coupled with the provided experimental protocol, empower researchers to generate a robust solubility profile for this compound. A thorough understanding of its solubility will be instrumental in its application in organic synthesis and its potential development as a pharmaceutical agent. Future work should focus on the experimental determination of its solubility in a diverse range of pharmaceutically relevant solvents and at various temperatures to create a comprehensive and invaluable dataset for the scientific community.

References

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). Benzamide.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- BenchChem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Unknown. (n.d.). 2 - SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). 5-Bromo-2-methoxybenzonitrile.

- Unknown. (n.d.). 5 - SAFETY DATA SHEET.

- Biosynth. (2022, May 5). Safety Data Sheet.

- PubChem. (n.d.). 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770.

- Pharmaffiliates. (n.d.). CAS No : 842136-59-8 | Product Name : this compound.

- Unknown. (n.d.). 455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide.

- BLDpharm. (n.d.). 1704367-16-7|5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

- Unknown. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684.

- NIH. (n.d.). N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem.

- Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).

- BenchChem. (n.d.). methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability.

- YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Organic Letters. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzaldehyde 99 25016-01-7.

- Sigma-Aldrich. (n.d.). 5-bromo-n-{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide.

- PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide.

- Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide 98 6919-61-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. FCKeditor - Resources Browser [mma.org.mo]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. biosynth.com [biosynth.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Introduction: The Role and Structure of a Weinreb Amide Intermediate

This compound is a specialized derivative of benzoic acid known as a Weinreb amide. The N-methoxy-N-methylamide functional group is of particular significance in modern organic synthesis. Its utility stems from its ability to react with organometallic reagents (like Grignard or organolithium compounds) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.

This document serves to elucidate the structural identity of this compound through a multi-faceted spectroscopic approach. By understanding its characteristic spectral "fingerprint," researchers can confidently verify its synthesis, assess its purity, and proceed with subsequent synthetic transformations.

Molecular Structure and Properties

A clear understanding of the molecule's connectivity is the foundation for all spectral interpretation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| CAS Number | 842136-59-8 | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; N1 [label="N"]; C8 [label="CH₃"]; O2 [label="O"]; C9 [label="CH₃"]; Cl [label="Cl"]; Br [label="Br"]; H3 [label="H"]; H4 [label="H"]; H6 [label="H"]; // Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents on the ring C1 -- C7; C2 -- Cl; C5 -- Br; // Amide group C7 -- O1 [len=1.5]; C7 -- N1; N1 -- C8; N1 -- O2; O2 -- C9; // Aromatic Hydrogens C3 -- H3; C4 -- H4; C6 -- H6; // Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Cl [pos="-2.4,-0.2!"]; Br [pos="2.4,-2.6!"]; C7 [pos="0,1.5!"]; O1 [pos="-0.5,2.5!"]; N1 [pos="1.5,1.8!"]; C8 [pos="1.5,3.2!"]; O2 [pos="2.8,1.2!"]; C9 [pos="4.0,1.5!"]; H3 [pos="-2.2,-2.6!"]; H4 [pos="0,-3.8!"]; H6 [pos="2.2,-0.2!"];

}

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, a key challenge in interpretation arises from the restricted rotation around the carbonyl-nitrogen (C-N) bond, a characteristic feature of amides. This restriction is often exacerbated by bulky ortho-substituents (the chloro group in this case), potentially leading to the observation of rotamers (rotational isomers) and causing significant peak broadening at room temperature.

¹H NMR (Proton NMR) Spectral Data

The proton NMR spectrum provides a map of the different hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | m | 3H | Ar-H | The three aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring current. Their specific shifts and coupling patterns (doublets and a doublet of doublets) depend on their position relative to the electron-withdrawing chloro, bromo, and amide groups. |

| ~ 3.5-3.8 | br s | 3H | N-O-CH₃ | The methoxy protons appear as a singlet. This signal is often broad at room temperature due to the aforementioned restricted C-N bond rotation. |

| ~ 3.2-3.4 | br s | 3H | N-CH₃ | The N-methyl protons also appear as a singlet, which is typically broad for the same reason as the N-OCH₃ signal. Variable temperature NMR experiments can often resolve these broad humps into sharp singlets at elevated temperatures. |

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. All nine carbons in the molecule are chemically distinct and should produce nine unique signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165-170 | C =O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~ 125-140 | Ar-C | Six distinct signals are expected for the aromatic carbons. The shifts are influenced by the attached substituents: the carbon bearing the chlorine (C-Cl) and the carbon bearing the bromine (C-Br) will have their resonances affected by the electronegativity and anisotropic effects of the halogens. The ipso-carbon attached to the amide group will also have a characteristic shift in this region. |

| ~ 61 | N-O-C H₃ | The methoxy carbon appears in a typical range for an sp³ carbon attached to an oxygen atom. |

| ~ 33 | N-C H₃ | The N-methyl carbon signal is found further upfield. This signal can be a very small, broad hump at room temperature due to restricted rotation, becoming a sharp peak at higher temperatures. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key Absorption Bands

The IR spectrum of this compound is dominated by the strong absorption of the amide carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |

| 1680-1630 | Strong | C=O Stretch (Amide I) | Tertiary Amide |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1100-1000 | Medium | C-O Stretch | Methoxy Group |

| 800-600 | Strong | C-Cl, C-Br Stretches | Halogens |

The most diagnostic peak is the intense C=O stretch, characteristic of the amide I band. For tertiary amides, this absorption is independent of the physical state as intermolecular hydrogen bonding is not possible.[2] Its position confirms the presence of a conjugated amide system.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum.

-

Cleanup: Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Caption: Typical workflow for ATR-IR spectral acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. The presence of both bromine and chlorine, each with significant natural isotopes, creates a highly characteristic and easily recognizable isotopic pattern for the molecular ion.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺): The key feature is the isotopic cluster for the molecular ion peak.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a roughly 1:1 ratio.

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.

-

The combination of one Br and one Cl atom will produce a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues. We expect to see a pattern of peaks at M, M+2, and M+4, corresponding to the different combinations of these isotopes (e.g., [⁷⁹Br³⁵Cl], [⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl], [⁸¹Br³⁷Cl]). The most abundant peak in this cluster will be for the C₉H₉⁷⁹Br³⁵ClNO₂ species at an m/z of approximately 277.

-

-

Key Fragmentation Patterns: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.

-

Formation of the Benzoyl Cation: A dominant fragmentation pathway for benzamides is the cleavage of the C-N bond to form a stable acylium ion.[3]

-

[M - •N(OCH₃)CH₃]⁺ → [5-bromo-2-chlorobenzoyl]⁺. This fragment would also exhibit a Br/Cl isotopic pattern, with the most abundant peak around m/z 217 .

-

-

Loss of Halogens: Fragmentation can occur via the loss of a bromine radical (M - 79/81) or a chlorine radical (M - 35/37), leaving behind the rest of the charged molecule.[4][5]

-

Other Fragments: Loss of smaller neutral fragments such as •CH₃ (m/z = M-15) or •OCH₃ (m/z = M-31) from the molecular ion are also plausible.

-

| m/z (approx.) | Assignment | Rationale |

| 277, 279, 281 | [M]⁺ Cluster | Molecular Ion (isotopic pattern) |

| 217, 219, 221 | [M - 60]⁺ Cluster | Acylium Ion [Ar-C≡O]⁺ |

| 182, 184 | [M - 60 - Cl]⁺ | Loss of Chlorine from the Acylium Ion |

| 138 | [M - 60 - Br]⁺ | Loss of Bromine from the Acylium Ion |

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: General workflow for GC-MS analysis.

Conclusion

The structural characterization of this compound is unequivocally achieved through the combined application of NMR, IR, and MS.

-

NMR spectroscopy confirms the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the N-methoxy and N-methyl groups, while also highlighting the dynamic nature of the amide bond rotation.

-

IR spectroscopy provides definitive evidence of the key tertiary amide functional group through its strong carbonyl (Amide I) absorption.

-

Mass spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of one bromine and one chlorine atom) through the highly characteristic isotopic cluster of the molecular ion.

This comprehensive spectral dataset serves as a reliable benchmark for any researcher working with this versatile synthetic building block, ensuring confidence in its identity and purity for downstream applications in drug discovery and materials science.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Li, X.-Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 9), o2511. [Link]

-